molecular formula C15H12F3N5O3S B7547908 3-(tetrazol-1-yl)-N-[2-(2,2,2-trifluoroethoxy)phenyl]benzenesulfonamide

3-(tetrazol-1-yl)-N-[2-(2,2,2-trifluoroethoxy)phenyl]benzenesulfonamide

货号 B7547908
分子量: 399.3 g/mol
InChI 键: CUIHTMZXEYVDLG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(tetrazol-1-yl)-N-[2-(2,2,2-trifluoroethoxy)phenyl]benzenesulfonamide, also known as TAK-659, is a small-molecule inhibitor that has been developed for the treatment of various cancers and autoimmune diseases. TAK-659 is a selective inhibitor of the protein kinase BTK, which plays a crucial role in the signaling pathway of B-cell receptor (BCR) and Fc receptor (FcR) pathways.

作用机制

3-(tetrazol-1-yl)-N-[2-(2,2,2-trifluoroethoxy)phenyl]benzenesulfonamide is a selective inhibitor of the protein kinase BTK, which plays a crucial role in the signaling pathway of B-cell receptor (BCR) and Fc receptor (FcR) pathways. BTK is a key mediator of B-cell activation, proliferation, and survival. Inhibition of BTK by 3-(tetrazol-1-yl)-N-[2-(2,2,2-trifluoroethoxy)phenyl]benzenesulfonamide blocks the BCR and FcR signaling pathways, leading to the inhibition of B-cell activation and proliferation.
Biochemical and Physiological Effects:
3-(tetrazol-1-yl)-N-[2-(2,2,2-trifluoroethoxy)phenyl]benzenesulfonamide has been shown to have both biochemical and physiological effects. Biochemically, 3-(tetrazol-1-yl)-N-[2-(2,2,2-trifluoroethoxy)phenyl]benzenesulfonamide inhibits the activity of BTK, which leads to the inhibition of B-cell activation and proliferation. Physiologically, 3-(tetrazol-1-yl)-N-[2-(2,2,2-trifluoroethoxy)phenyl]benzenesulfonamide has been shown to reduce inflammation in autoimmune diseases and inhibit the growth of cancer cells.

实验室实验的优点和局限性

One advantage of using 3-(tetrazol-1-yl)-N-[2-(2,2,2-trifluoroethoxy)phenyl]benzenesulfonamide in lab experiments is its selectivity for BTK, which allows for the specific inhibition of B-cell activation and proliferation. Another advantage is its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy, to enhance their efficacy. One limitation of using 3-(tetrazol-1-yl)-N-[2-(2,2,2-trifluoroethoxy)phenyl]benzenesulfonamide in lab experiments is its potential toxicity, which needs to be carefully monitored.

未来方向

There are several future directions for the research and development of 3-(tetrazol-1-yl)-N-[2-(2,2,2-trifluoroethoxy)phenyl]benzenesulfonamide. One direction is the development of more potent and selective BTK inhibitors. Another direction is the investigation of the potential use of 3-(tetrazol-1-yl)-N-[2-(2,2,2-trifluoroethoxy)phenyl]benzenesulfonamide in combination with other cancer treatments. Further studies are also needed to determine the long-term safety and efficacy of 3-(tetrazol-1-yl)-N-[2-(2,2,2-trifluoroethoxy)phenyl]benzenesulfonamide in the treatment of various cancers and autoimmune diseases.

合成方法

3-(tetrazol-1-yl)-N-[2-(2,2,2-trifluoroethoxy)phenyl]benzenesulfonamide can be synthesized using a multi-step process. The first step involves the preparation of 2-(2,2,2-trifluoroethoxy)aniline, which is then reacted with 4-chlorobenzenesulfonyl chloride to obtain 2-(2,2,2-trifluoroethoxy)benzenesulfonamide. The final step involves the reaction of 2-(2,2,2-trifluoroethoxy)benzenesulfonamide with sodium azide and copper sulfate to obtain 3-(tetrazol-1-yl)-N-[2-(2,2,2-trifluoroethoxy)phenyl]benzenesulfonamide.

科学研究应用

3-(tetrazol-1-yl)-N-[2-(2,2,2-trifluoroethoxy)phenyl]benzenesulfonamide has been extensively studied for its potential use in the treatment of various cancers and autoimmune diseases. In preclinical studies, 3-(tetrazol-1-yl)-N-[2-(2,2,2-trifluoroethoxy)phenyl]benzenesulfonamide has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in autoimmune diseases. 3-(tetrazol-1-yl)-N-[2-(2,2,2-trifluoroethoxy)phenyl]benzenesulfonamide has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.

属性

IUPAC Name

3-(tetrazol-1-yl)-N-[2-(2,2,2-trifluoroethoxy)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3N5O3S/c16-15(17,18)9-26-14-7-2-1-6-13(14)20-27(24,25)12-5-3-4-11(8-12)23-10-19-21-22-23/h1-8,10,20H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUIHTMZXEYVDLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=CC(=C2)N3C=NN=N3)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(tetrazol-1-yl)-N-[2-(2,2,2-trifluoroethoxy)phenyl]benzenesulfonamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。